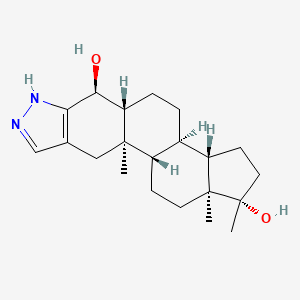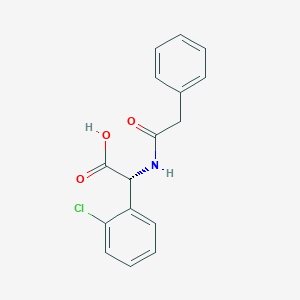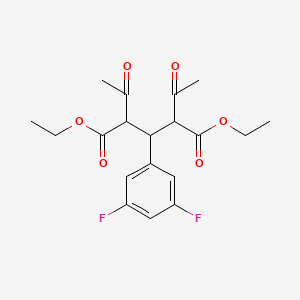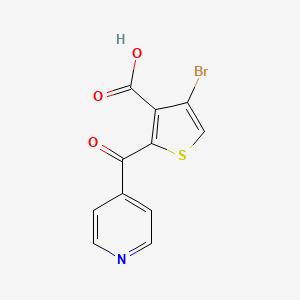
4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4 is a complex organic molecule with a unique structure This compound belongs to the class of polycyclic compounds, characterized by multiple interconnected rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to achieve the desired substitution pattern.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure.
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction progress.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as chromatography and crystallization to isolate the pure compound.
化学反応の分析
Types of Reactions
The compound this compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of specific functional groups with other groups.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding polycyclic systems and their behavior under various conditions.
In biology, the compound’s potential biological activity is of interest
In medicine, the compound’s structure may be modified to develop new therapeutic agents. Its potential interactions with biological targets make it a candidate for further research in pharmacology.
In industry, the compound may be used as a precursor for the synthesis of other complex molecules. Its unique structure and reactivity make it valuable for various industrial applications.
作用機序
The mechanism of action of 4 involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Receptors: The compound may bind to specific receptors, triggering cellular responses.
Pathways: The compound may influence signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds This compound: A similar compound with slight variations in the substitution pattern.
Polycyclic Indazole Derivatives: Compounds with similar polycyclic structures but different functional groups.
Uniqueness
This compound: A similar compound with slight variations in the substitution pattern.
Polycyclic Indazole Derivatives: Compounds with similar polycyclic structures but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups at strategic positions
特性
CAS番号 |
100356-20-5 |
|---|---|
分子式 |
C21H32N2O2 |
分子量 |
344.5 g/mol |
IUPAC名 |
(1S,2R,9S,10R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,17-diol |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)18(24)16(19)5-4-13-14(19)6-8-20(2)15(13)7-9-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+,21+/m1/s1 |
InChIキー |
OCUSYXNRARMJHS-JEZHLNCLSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C([C@H]4O)NN=C5)C |
正規SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Benzo[kl]acridine](/img/structure/B1512116.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1512119.png)



![1-(tert-Butyl)-3-((5-chloro-3-(hydroxymethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1512125.png)
![4-Chloro-5-methylfuro[2,3-D]pyrimidine](/img/structure/B1512126.png)


![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)



